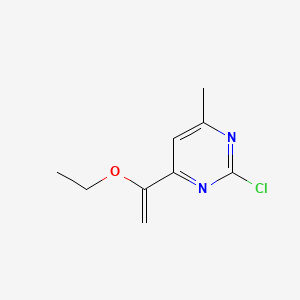
2-(2-(1-Methoxycyclopentyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(1-Methoxycyclopentyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a cyclopentyl ring with a methoxy group, a vinyl group, and a dioxaborolane moiety, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-Methoxycyclopentyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1-methoxycyclopentene with a boronic ester precursor under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the vinyl group is introduced via a vinyl halide or triflate .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar palladium-catalyzed processes. The reaction conditions are optimized for high yield and purity, often involving the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate. The product is then purified through distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(1-Methoxycyclopentyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.
Reduction: Reduction reactions can convert the vinyl group to an alkane.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts with bases like potassium carbonate and solvents like THF.
Major Products
Oxidation: Corresponding alcohols.
Reduction: Alkanes.
Substitution: Various substituted cyclopentyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-(1-Methoxycyclopentyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in several scientific research applications:
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2-(2-(1-Methoxycyclopentyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The boronic ester moiety acts as a nucleophile, reacting with electrophilic partners to form new bonds. This process is facilitated by the palladium catalyst, which undergoes oxidative addition, transmetalation, and reductive elimination steps .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(1-Methoxycyclopentyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cyclopentylboronic acid
- Vinylboronic acid
- Methoxycyclopentylboronic acid
Uniqueness
This compound is unique due to its combination of a cyclopentyl ring, a methoxy group, a vinyl group, and a dioxaborolane moiety. This structure provides versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C14H25BO3 |
|---|---|
Molekulargewicht |
252.16 g/mol |
IUPAC-Name |
2-[(E)-2-(1-methoxycyclopentyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H25BO3/c1-12(2)13(3,4)18-15(17-12)11-10-14(16-5)8-6-7-9-14/h10-11H,6-9H2,1-5H3/b11-10+ |
InChI-Schlüssel |
PYLISWGGGSTWSU-ZHACJKMWSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2(CCCC2)OC |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2(CCCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




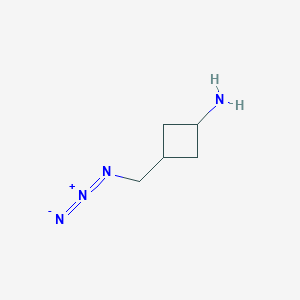
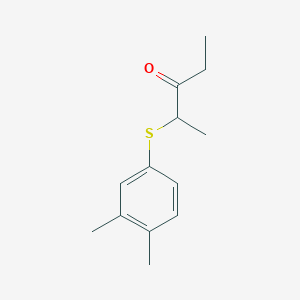
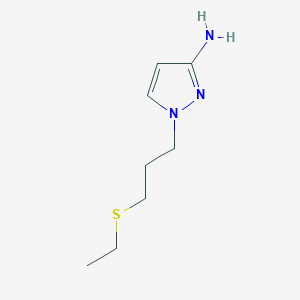
![3-Bromo-5-(tert-butyl)-2-methylbenzo[b]thiophene](/img/structure/B13643271.png)
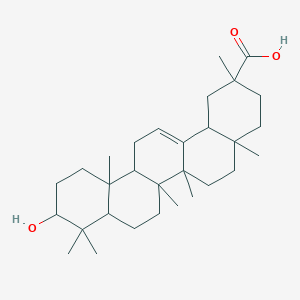
![1-(3,4-Dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13643288.png)


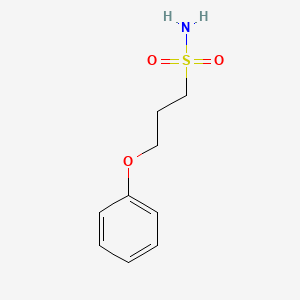
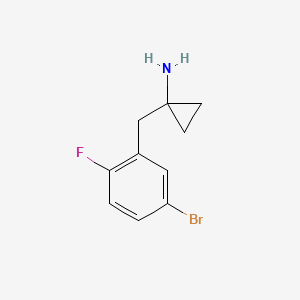
![(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(1-methyl-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B13643316.png)
